molecular formula C22H24N2O4 B11150038 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide

Cat. No.: B11150038
M. Wt: 380.4 g/mol
InChI Key: JCPAJMLKELNBGR-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide is a complex organic compound that features a benzodioxepin ring fused with an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxepin ring through cyclization reactions. Subsequent steps involve the introduction of the indole moiety and the acetamide group via condensation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s full potential.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dihydro-2H-1,5-benzodioxepin-7-yl derivatives
  • Indole-based acetamides
  • Benzodioxepin-indole hybrids

Uniqueness

What sets 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide apart is its unique combination of the benzodioxepin and indole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[1-(2-methoxyethyl)indol-4-yl]acetamide

InChI

InChI=1S/C22H24N2O4/c1-26-13-10-24-9-8-17-18(4-2-5-19(17)24)23-22(25)15-16-6-7-20-21(14-16)28-12-3-11-27-20/h2,4-9,14H,3,10-13,15H2,1H3,(H,23,25)

InChI Key

JCPAJMLKELNBGR-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)CC3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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